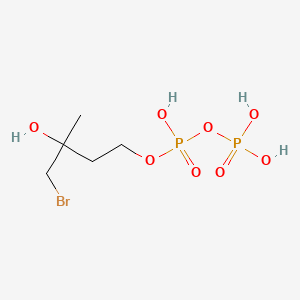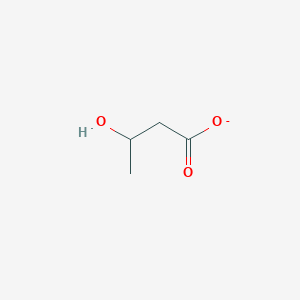
Dehydrocrambine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrocrambine A is a natural product found in Monanchora with data available.
科学的研究の応用
HIV-1 Inhibition
Dehydrocrambine A, isolated from the marine sponge Monanchora sp., has shown potential in inhibiting HIV-1 fusion. Although it demonstrates weaker inhibition compared to other related compounds, its tricyclic guanidine alkaloid structure contributes to its activity against HIV-1 envelope-mediated fusion in vitro (Chang, Whittaker, & Bewley, 2003).
Catalytic Dehydrogenation
Dehydrocrambine A is not directly studied in this context, but research on catalytic dehydrogenation, an important reaction in chemistry, can provide insights into the potential applications of dehydrocrambine A in various chemical reactions. Such studies explore the role of different catalysts in dehydrogenation reactions, which could be relevant to understanding how dehydrocrambine A might function in similar processes (Sattler, Ruiz‐Martinez, Santillan‐Jimenez, & Weckhuysen, 2014).
Modified Protein Synthesis
Dehydrocrambine A, while not specifically mentioned, shares a relation to dehydroalanine, a compound used in protein modification. Dehydroalanine is employed for site-selective incorporation in proteins, leading to the creation of modified protein side-chains. This could indicate potential applications of dehydrocrambine A in similar biochemistry and biotechnology fields (Daďová, Galan, & Davis, 2018).
Pharmacophore Modeling
Pharmacophore models, used in drug discovery, are applicable to the study of various dehydrogenases, which may include enzymes similar to those interacting with dehydrocrambine A. This kind of modeling helps in understanding compound-target interactions and could be useful in exploring the potential therapeutic applications of dehydrocrambine A (Kaserer, Beck, Akram, Odermatt, & Schuster, 2015).
特性
製品名 |
Dehydrocrambine A |
|---|---|
分子式 |
C24H42N6O2 |
分子量 |
446.6 g/mol |
IUPAC名 |
4-(diaminomethylideneamino)butyl 1-imino-3-undecyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C24H42N6O2/c1-2-3-4-5-6-7-8-9-10-14-19-21(20-15-13-17-30(20)24(27)29-19)22(31)32-18-12-11-16-28-23(25)26/h27H,2-18H2,1H3,(H4,25,26,28) |
InChIキー |
KRUORMCKORWKOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NC(=N)N2CCCC2=C1C(=O)OCCCCN=C(N)N |
正規SMILES |
CCCCCCCCCCCC1=NC(=N)N2CCCC2=C1C(=O)OCCCCN=C(N)N |
同義語 |
dehydrocrambine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea](/img/structure/B1226714.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)
![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)
![9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1226722.png)


![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
![N-[[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1226733.png)
![2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide](/img/structure/B1226734.png)